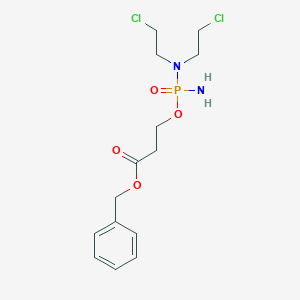

Carboxyphosphamide Benzyl Ester

Overview

Description

Carboxyphosphamide Benzyl Ester is a chemical compound with the molecular formula C14H21Cl2N2O4P. It is known for its multifaceted properties and applications in various scientific fields. This compound is particularly significant in the realms of drug development, nanotechnology, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyphosphamide Benzyl Ester can be synthesized through various methods. One common approach involves the esterification of carboxylic acids with benzyl alcohols. This reaction can be catalyzed by different agents, such as 2-benzyloxy-1-methylpyridinium triflate, which provides a mild and efficient pathway for the synthesis of benzyl esters . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under an oxygen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are typically conducted under controlled conditions to ensure high yields and purity. The use of catalysts such as tetranuclear zinc clusters can promote transesterification reactions under mild conditions, offering environmental and economic advantages .

Chemical Reactions Analysis

Types of Reactions

Carboxyphosphamide Benzyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like KMnO4 and OsO4.

Reduction: Common reducing agents include LiAlH4 and NaBH4.

Substitution: Nucleophiles such as RLi and RMgX can facilitate substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Carboxyphosphamide Benzyl Ester is extensively used in scientific research due to its versatile properties. Some of its applications include:

Drug Development: It serves as a precursor in the synthesis of various pharmaceuticals.

Nanotechnology: The compound is used in the fabrication of nanomaterials and nanodevices.

Catalysis: It acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Carboxyphosphamide Benzyl Ester involves its interaction with molecular targets and pathways. It is metabolized in the body to form active intermediates that exert their effects by alkylating DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents like cyclophosphamide .

Comparison with Similar Compounds

Carboxyphosphamide Benzyl Ester can be compared with other similar compounds such as:

Cyclophosphamide: Both compounds share a similar mechanism of action, involving DNA alkylation.

Ifosfamide: Another alkylating agent with comparable properties and applications.

Melphalan: Used in chemotherapy, it also functions through DNA alkylation.

This compound stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.

Biological Activity

Carboxyphosphamide benzyl ester is a derivative of cyclophosphamide, an alkylating agent used primarily in cancer therapy. This compound has garnered attention due to its unique biological activities, including its mechanism of action, pharmacokinetics, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound functions as an alkylating agent, similar to its parent compound cyclophosphamide. The primary mechanism involves the formation of covalent bonds with DNA, leading to DNA cross-linking and subsequent inhibition of DNA synthesis and transcription. This process is critical in exerting cytotoxic effects on rapidly dividing cancer cells.

- Alkylation Process : The compound undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, resulting in the formation of active metabolites that can alkylate DNA.

- Cross-Linking : The alkylation leads to cross-linking between DNA strands, preventing proper replication and transcription, which is a hallmark of many chemotherapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of cyclophosphamide:

- Absorption : After oral administration, peak plasma concentrations are typically reached within 1 hour.

- Distribution : The volume of distribution ranges from 30 to 50 L, indicating extensive tissue distribution.

- Metabolism : Approximately 75% of the drug is metabolized by various cytochrome P450 isoforms (CYP2A6, CYP2B6, CYP3A4) into active metabolites such as phosphoramide mustard and acrolein .

- Elimination : The compound is primarily eliminated through urine as metabolites, with only 10-20% excreted unchanged .

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For example, it has shown efficacy in inhibiting the proliferation of breast cancer cells and leukemia cells.

- Case Studies : In clinical settings, derivatives like carboxyphosphamide have been evaluated for their effectiveness in combination therapies. One study demonstrated enhanced antitumor effects when combined with other chemotherapeutic agents .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the potential for this compound to act as a more targeted therapeutic agent:

- Selective Toxicity : Unlike some traditional alkylating agents that exhibit broad toxicity profiles, this compound may offer selective targeting capabilities due to its unique structure.

- Combination Therapies : Studies suggest that when used in conjunction with other drugs (e.g., immunotherapies), it may enhance overall treatment efficacy while reducing side effects .

Properties

IUPAC Name |

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQYEVJTAKGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311053 | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37979-67-2 | |

| Record name | NSC236628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.